2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol
Description
2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol is a secondary amine featuring a propanol backbone substituted with a 3,3-dimethylcyclohexyl group.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-[(3,3-dimethylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9(8-13)12-10-5-4-6-11(2,3)7-10/h9-10,12-13H,4-8H2,1-3H3 |
InChI Key |
REBUJBSVXILLOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC1CCCC(C1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol typically involves the reaction of 3,3-dimethylcyclohexylamine with an appropriate epoxide, such as propylene oxide. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol exerts its effects involves interactions with specific molecular targets. The amino alcohol moiety can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-(Diethylamino)-2,2-dimethyl-propan-1-ol
- Molecular Formula: C₈H₁₉NO
- Molar Mass : 159.27 g/mol
- Physical Properties :
- Key Differences: Replacing the dimethylcyclohexyl group with a diethylamino group reduces steric bulk and increases polarity, enhancing water solubility but reducing lipid membrane permeability compared to the target compound.
3-((4,4-Dimethylcyclohexyl)amino)propan-1-ol
Cyclohexyl Derivatives with Ether/Ester Linkages
2-[1-(3,3-Dimethylcyclohexyl)ethoxy]-2-methylpropyl Propanoate
- Molecular Formula : C₁₇H₃₂O₃
- Molar Mass : 284.43 g/mol
- Physical Properties :
- Key Differences: Esterification replaces the hydroxyl and amine groups with an ether-ester linkage, increasing hydrophobicity and volatility. This compound is used in fragrances, whereas the amino-alcohol structure of the target compound may favor applications in drug synthesis or catalysis .
2-(3,3-Dimethylcyclohexyl)propan-2-ol
Aromatic vs. Alicyclic Amino Alcohols
3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol
- Molecular Formula: C₁₂H₁₉NO₂
- Molar Mass : 209.28 g/mol
- This distinction is critical in drug design, where membrane penetration vs. target binding must be optimized .
Physicochemical and Application-Based Comparison Table
Stability and Reactivity Insights
- Steric Hindrance: The 3,3-dimethylcyclohexyl group in the target compound likely reduces reactivity toward electrophilic agents compared to less hindered analogs like 3-(diethylamino)-2,2-dimethyl-propan-1-ol .
- Amine Reactivity : The secondary amine group can act as a weak base or nucleophile, enabling participation in Schiff base formation or salt complexes, which is absent in ester/ether derivatives .
Biological Activity
2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
The chemical structure of this compound features a propanol backbone with an amino group linked to a cyclohexyl moiety. This unique structure contributes to its hydrophilic and hydrophobic characteristics, making it a candidate for various biological interactions.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of specific enzymes, thus preventing substrate binding and catalytic activity.
- Receptor Interaction : It may interact with various receptors, modulating their functions and influencing cellular signaling pathways. This interaction can lead to changes in physiological responses.
- Ligand Activity : As a ligand, the compound could facilitate binding studies that elucidate interactions between small molecules and biological macromolecules.
Biological Activity
The biological activity of this compound has been investigated across various contexts:
Pharmacological Effects
- Antifungal Activity : Similar compounds have shown antifungal properties against pathogens like Aspergillus flavus and Fusarium oxysporum, suggesting potential applications in treating fungal infections .
- Cytotoxicity : Studies have indicated selective cytotoxic effects against cancer cell lines, such as HeLa and MCF-7 cells, while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.
Case Studies
- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound inhibited leucine aminopeptidase, showcasing its potential as a metalloenzyme inhibitor.
- Binding Studies : Research has indicated that the compound exhibits significant binding affinity to specific proteins involved in cellular signaling pathways, which may enhance its therapeutic profile.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| This compound | Propanol backbone with cyclohexyl group | Enzyme inhibition; receptor modulation |
| 4-[(3,3-Dimethylcyclohexyl)amino]pentan-1-ol | Pentanol backbone with cyclohexyl group | Antifungal activity; cytotoxicity |
| 3-Amino-2-(4,4-dimethylcyclohexyl)propan-1-ol | Similar cyclohexyl substitutions | Potential ligand activity; enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
